molecular formula C13H22N2O4S2 B2447531 N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923115-14-4

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No. B2447531
M. Wt: 334.45
InChI Key: QWKUUMZQRPAYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, also known as PMMMSB-SA, is a sulfonamide compound that has been widely used in scientific research. This compound has gained interest due to its unique chemical structure, which makes it an effective tool for studying various biochemical and physiological processes.

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

Sulfonamide derivatives have been studied for their rearrangement reactions, highlighting their utility in chemical synthesis. For instance, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali to form p-methylsulfonylphenylacetic acid showcases the potential of these compounds in organic synthesis and drug development (Dohmori, 1964). Moreover, metalated sulfonamides offer vast possibilities in arylsulfonamides for heterocyclic synthesis, including concomitant rearrangements and new developments (Familoni, 2002).

Structural Insights and Molecular Interactions

The molecular structure and interactions of sulfonamide derivatives have been extensively analyzed, providing insights into their potential applications in medicinal chemistry. Studies on the structural stabilization through extensive intra- and intermolecular hydrogen bonds in carbamoylsulfonamide derivatives underscore their significance in developing novel compounds with medicinal applications (Siddiqui et al., 2008).

Anticancer Potential

Research into N-acylbenzenesulfonamides has unveiled their anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of sulfonamide derivatives. Quantitative structure-activity relationship (QSAR) studies have facilitated the understanding of how the anticancer activity of N-acylsulfonamides depends on specific molecular properties (Żołnowska et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase isoforms by N-substituted benzenesulfonamides has been investigated, revealing the potential of these derivatives in treating diseases mediated by this enzyme. The study of N-amino-, N-hydroxy-, and N-methoxy-moieties at the sulfonamide zinc binding group has provided valuable insights into their inhibition mechanism (Di Fiore et al., 2011).

properties

IUPAC Name

N,N,2,4,6-pentamethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c1-9-8-10(2)13(21(18,19)14(4)5)11(3)12(9)15(6)20(7,16)17/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKUUMZQRPAYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2,4,6-pentamethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.